REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=1[N+:17]([O-:19])=[O:18].CN(C)C1C=CC=CC=1.C1(C)C=CC=CC=1>O>[C:1]([NH:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=1[N+:17]([O-:19])=[O:18])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
62 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
142 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
940 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
142 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
After stirring the mixture at 50° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
it was cooled
|
Type
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CUSTOM
|
Details
|
the reaction
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Type
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CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with dilute hydrochloric acid and successively with water
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Type
|
CONCENTRATION
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Details
|
After the organic layer was concentrated to about 1/3 volume, hexane (284 ml)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
for crystallization
|
Type
|
FILTRATION
|
Details
|
Crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |